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molecular formula C8H6N2O2 B126983 1H-Benzimidazole-5-carboxylic acid CAS No. 15788-16-6

1H-Benzimidazole-5-carboxylic acid

Cat. No. B126983
M. Wt: 162.15 g/mol
InChI Key: COYPLDIXZODDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895118B2

Procedure details

3,4-Diaminobenzoic acid (20 g, 0.13 mol) was suspended in formic acid (120 ml) while cooling. After that hydrochloric acid (12 ml) was added. An obtained reaction mass was agitated for 24 hours at a room temperature. Reaction mixture was filtered through fiber glass filter. Then filter cake was dissolved in water (400 ml), pH was adjusted to 2.0 with ammonia solution and reaction mass was agitated overnight. Resulting suspension was filtered, pH of filtrate was adjusted to 3.0 with ammonia solution and reaction mass was agitated for two hours. Precipitate was filtered and dried at ˜100° C. H1NMR (Brucker Avance-300, DMSO-d6, δ, ppm): 7.695 (d, H, CHAr(7)); 7.877 (dd, H, CHAr(6)); 8.25 (d, H, CHAr(4)); 8.44 (s, H, (s, H, CHAr(2)); 12.82 (s, 2H, NH, COOH). Yield was 11.3 g (54%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].Cl.[CH:13](O)=O>>[NH:1]1[C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=2[N:11]=[CH:13]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was agitated for 24 hours at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
An obtained reaction mass
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through fiber glass
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
Then filter cake
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water (400 ml)
CUSTOM
Type
CUSTOM
Details
pH was adjusted to 2.0 with ammonia solution and reaction mass
STIRRING
Type
STIRRING
Details
was agitated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Resulting suspension
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
pH of filtrate was adjusted to 3.0 with ammonia solution and reaction mass
STIRRING
Type
STIRRING
Details
was agitated for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at ˜100° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1C=NC2=C1C=C(C=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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